5-(Diethylamino)furan-2-carbonitrile
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Overview
Description
5-(Diethylamino)furan-2-carbonitrile is an organic compound with the molecular formula C9H12N2O It is a derivative of furan, a heterocyclic aromatic compound, and contains a diethylamino group and a nitrile group attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethylamino)furan-2-carbonitrile typically involves the reaction of furan-2-carbonitrile with diethylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help scale up the synthesis while maintaining product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Diethylamino)furan-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted furan compounds.
Scientific Research Applications
5-(Diethylamino)furan-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(Diethylamino)furan-2-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The diethylamino group can enhance the compound’s ability to cross cell membranes, while the nitrile group can participate in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbonitrile: Lacks the diethylamino group, making it less versatile in certain chemical reactions.
5-(Dimethylamino)furan-2-carbonitrile: Contains a dimethylamino group instead of a diethylamino group, which may affect its reactivity and biological activity.
2-Amino-4H-pyran-3-carbonitrile: A different heterocyclic compound with distinct chemical properties and applications.
Uniqueness
5-(Diethylamino)furan-2-carbonitrile is unique due to the presence of both the diethylamino and nitrile groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N2O |
---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
5-(diethylamino)furan-2-carbonitrile |
InChI |
InChI=1S/C9H12N2O/c1-3-11(4-2)9-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3 |
InChI Key |
ADBWJUDVEVWQIA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(O1)C#N |
Origin of Product |
United States |
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